5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Overview
Description
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a phenyl group, an imidazole ring, and a methoxyphenol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl and phenyl groups. The final step involves the attachment of the methoxyphenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic group, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to alter the imidazole ring or the phenyl groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
- 5-[4-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
- 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-ethoxyphenol
Uniqueness
Compared to similar compounds, 5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxyphenol groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[5-(2,3-dichlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-28-18-11-10-14(12-17(18)27)22-25-20(13-6-3-2-4-7-13)21(26-22)15-8-5-9-16(23)19(15)24/h2-12,27H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBKHTYWPFGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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